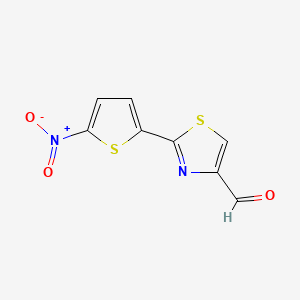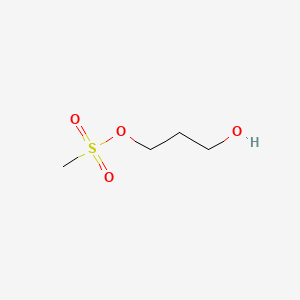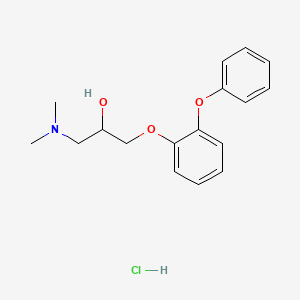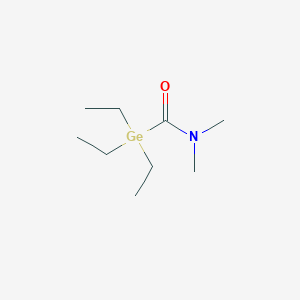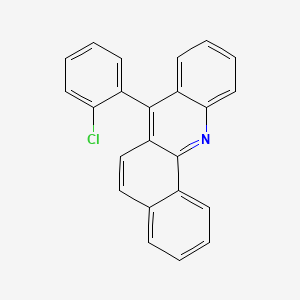![molecular formula C13H22O B14687828 7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane CAS No. 36094-38-9](/img/structure/B14687828.png)
7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane: is a complex organic compound characterized by its unique spiro structure This compound is part of a class of spiro compounds, which are known for their distinctive three-dimensional arrangements
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spiro structure through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity. For instance, the use of strong bases or acids can facilitate the cyclization process, while maintaining an inert atmosphere can prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance production rates and reduce costs. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
科学的研究の応用
Chemistry: In chemistry, 7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, derivatives of this compound may be explored for their pharmacological properties. Studies focus on their efficacy and safety as potential drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
類似化合物との比較
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- tert-Butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Comparison: Compared to these similar compounds, 7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and reactivity, making it a versatile compound for various applications. Its unique three-dimensional arrangement also contributes to its specificity in biological interactions, potentially leading to novel therapeutic applications.
特性
CAS番号 |
36094-38-9 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
7-tert-butyl-10-oxadispiro[2.0.54.13]decane |
InChI |
InChI=1S/C13H22O/c1-11(2,3)10-4-6-12(7-5-10)13(14-12)8-9-13/h10H,4-9H2,1-3H3 |
InChIキー |
NPZVSBJQMZJMEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC2(CC1)C3(O2)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



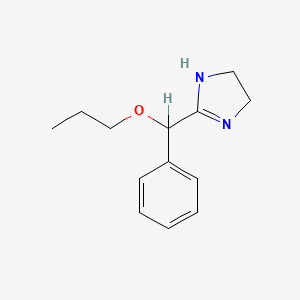
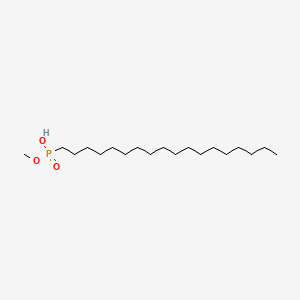
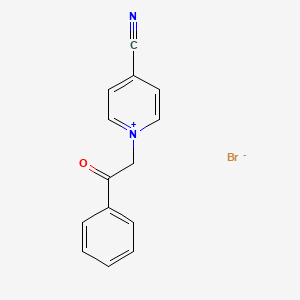
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
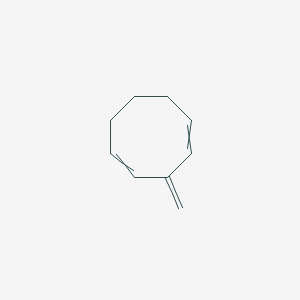
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)

